![molecular formula C11H10ClN3O2 B2559585 1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 957310-39-3](/img/structure/B2559585.png)
1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
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Description
“1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also has a methyl group (-CH3), a nitro group (-NO2), and a 2-chlorobenzyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring. This could be achieved through the reaction of a 1,3-diketone with hydrazine. The 2-chlorobenzyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could introduce some polarity into the molecule, and the benzyl group could contribute to the molecule’s overall shape and size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSIACLPKFUGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole |
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